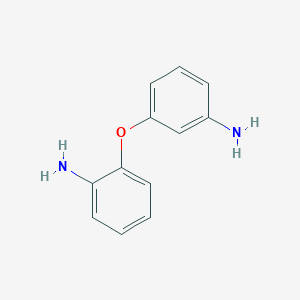

2-(3-Aminophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZMCPXGUADIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Asymmetric Aromatic Diamine Monomers

Structural Engineering for Next-Generation Polymers and Pharmaceutical Intermediates

Executive Summary

This technical guide provides a comprehensive analysis of asymmetric aromatic diamine monomers, a class of chemical building blocks that bridge the gap between high-performance polymer engineering and precision pharmaceutical synthesis. Unlike their symmetric counterparts (e.g., p-phenylenediamine, 4,4'-oxydianiline), asymmetric diamines introduce structural entropy that disrupts chain packing without sacrificing backbone rigidity. This "controlled disorder" unlocks solubility in organic solvents, optical transparency, and tunable reactivity profiles critical for sequence-controlled polymerization and chiral drug scaffolds.

Part 1: The Structural Philosophy of Asymmetry

The central dogma of using asymmetric diamines is the disruption of crystallinity through entropic frustration . Symmetric aromatic polyimides (PIs) and polyamides (PAs) often suffer from insolubility and difficult processing due to strong inter-chain

Mechanisms of Action:

-

Solubility Enhancement: Asymmetric substituents (e.g., trifluoromethyl, pendant phenyls) or non-linear linkages (meta-substitution) increase the free volume and prevent dense chain packing, allowing solvent penetration.

-

Optical Transparency: Bulky, electron-withdrawing groups (like

) reduce the electron-donating capability of the diamine, weakening the intermolecular CTCs that cause the characteristic yellow/brown color of standard polyimides. -

Dielectric Tuning: Increasing free volume and introducing hydrophobic fluorine atoms lowers the dielectric constant (

), essential for 5G/6G electronic substrates.

Part 2: Synthesis Architectures

We categorize synthesis into two primary streams: Industrial Polymer Monomer Synthesis (Scale-focused) and Pharmaceutical Intermediate Synthesis (Stereochemistry-focused).

Pathway A: Nucleophilic Aromatic Substitution (

) – The Polymer Route

This is the standard protocol for generating ether-linked asymmetric diamines (e.g., 2-trifluoromethyl-4,4'-diaminodiphenyl ether).

-

Step 1:

reaction between a halonitrobenzene (activated by -

Step 2: Catalytic hydrogenation (Pd/C or Raney Ni) to convert nitro groups to amines.

Pathway B: Chiral Catalytic Synthesis – The Pharma Route

For drug development, vicinal diamines are privileged motifs. Asymmetry here often refers to chirality (

-

Method: Metal-catalyzed (Rh, Pd) diaza-Cope rearrangements or ring-opening of aziridines.

Visualization: Synthesis Logic Flow

Caption: Dual pathways for synthesizing asymmetric diamines based on end-use application.

Part 3: The Asymmetric Effect in Polymerization Kinetics

In asymmetric diamines, the two amine groups often possess distinct nucleophilicities due to electronic (inductive) or steric effects. This is quantified by the reactivity ratio

-

Symmetric Diamines (

): Random polymerization. -

Asymmetric Diamines (

): The more reactive amine reacts first. In non-equilibrium polycondensation, this allows for the synthesis of sequence-controlled polymers or block copolymers by slowly adding the dianhydride/diacid.

Case Study: In 2-cyano-4,4'-diaminodiphenyl ether, the amine ortho to the electron-withdrawing cyano group is significantly less reactive (

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoromethyl-4,4'-diaminodiphenyl ether (2-CF3-ODA)

A model asymmetric monomer for transparent polyimides.

Reagents: 2-chloro-5-nitrobenzotrifluoride, 4-nitrophenol, Potassium Carbonate (

Step-by-Step Methodology:

-

Intermediate Synthesis (Dinitro Compound):

-

Charge a 3-neck flask with 4-nitrophenol (1.0 eq) and

(1.2 eq) in DMF. Stir at 100°C for 1 hour to form the phenoxide. -

Add 2-chloro-5-nitrobenzotrifluoride (1.0 eq) dropwise.

-

Reflux at 140°C for 8 hours. Monitor by TLC (Hexane/EtOAc).

-

Precipitate in water, filter, wash with ethanol, and recrystallize (yield ~85%).

-

-

Reduction to Diamine:

-

Dissolve the dinitro intermediate in ethanol. Add Pd/C catalyst (10 wt% loading).

-

Heat to reflux and add hydrazine monohydrate (excess, 5-10 eq) dropwise over 1 hour. Note: Hydrazine is preferred over

gas for better lab safety and kinetics in this specific reduction. -

Reflux for 4 hours until the solution becomes colorless.

-

Filter hot to remove Pd/C. Cool filtrate to crystallize the diamine.

-

Validation: Melting point (

),

-

Protocol 2: Two-Step Polyimide Synthesis (Chemical Imidization)

Producing a soluble, transparent film.

-

Poly(amic acid) (PAA) Formation:

-

Dissolve 2-CF3-ODA (10 mmol) in anhydrous DMAc under

. -

Add 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride) (10 mmol) in one portion. Critical: Stoichiometry must be 1:1.00.

-

Stir at room temperature for 24 hours. Solution viscosity should increase significantly.

-

-

Chemical Imidization:

-

Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the PAA solution.

-

Stir at room temperature for 24 hours, then heat to 60°C for 2 hours.

-

Precipitate polymer in methanol/water (1:1). Wash repeatedly with methanol.

-

Dry in vacuum oven at 100°C.

-

-

Film Casting:

-

Redissolve PI powder in DMAc (15 wt%). Cast onto glass substrate.

-

Step-wise curing: 80°C (1h)

150°C (1h)

-

Part 5: Structure-Property Data & Applications

Comparative Data: Symmetric vs. Asymmetric Polyimides

Comparison of ODA (Symmetric) vs. 2-CF3-ODA (Asymmetric) polymerized with PMDA.

| Property | PMDA-ODA (Symmetric) | PMDA-(2-CF3-ODA) (Asymmetric) | Mechanism |

| Solubility | Insoluble (only PAA soluble) | Soluble in DMAc, NMP, THF | Entropy/Free Volume |

| ~280 (No distinct | 310 - 330 | Chain Stiffness (Rotational Barrier) | |

| Cut-off Wavelength ( | ~450 nm (Yellow) | ~360 nm (Colorless) | Reduced CTC Formation |

| Dielectric Constant (1 MHz) | 3.4 | 2.8 | Fluorine content + Free Volume |

Pharmaceutical Relevance

While bulk asymmetric diamines are polymer-focused, their structural analogs (chiral 1,2-diamines) are critical in drug development:

-

Oxaliplatin Analogs: Chiral diamine ligands determine the cytotoxicity and resistance profile of Pt-based anticancer drugs.

-

ADC Linkers: Asymmetric diamines with differential reactivity allow for the precise attachment of a cytotoxic payload to one amine and the antibody linker to the other, preventing cross-linking.

Logic Diagram: Structure-Property Relationship

Caption: Causal map linking structural asymmetry to macroscopic material properties.

References

-

BenchChem. (2025).[2] Asymmetric Synthesis of 1,2-Diamines and Their Applications. Retrieved from

-

Li, Y., et al. (2020). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. ResearchGate. Retrieved from

-

Chung, I. S. (2014). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. ResearchGate. Retrieved from

-

MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers. Retrieved from

-

RSC. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Retrieved from

-

Tshuva, E. Y., et al. (2021). Synthesis of asymmetrical diaminobis(alkoxo)-bisphenol compounds and their C1-symmetrical mono-ligated titanium(iv) complexes. NIH/PMC. Retrieved from

Sources

Electronic Properties of Ether-Linked Aniline Derivatives: A Comprehensive Guide to Quantum Profiling and Synthetic Workflows

Executive Summary

Ether-linked anilines—encompassing alkoxyanilines (e.g., anisidines) and phenoxyanilines—represent a privileged structural motif in medicinal chemistry, agrochemicals, and organic materials. The presence of both an ether oxygen (-OR or -OAr) and a primary amine (-NH2) on an aromatic ring creates a complex, push-pull electronic system. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions, providing a deep dive into the causality behind their electronic behavior, quantum mechanical profiling, and the self-validating experimental workflows required to harness these molecules in drug development.

The Ether-Linked Aniline Scaffold: Electronic Causality

The fundamental electronic behavior of ether-linked anilines is dictated by the precise interplay between the inductive (-I) and mesomeric (+M) effects of the substituents. The ether oxygen is inductively electron-withdrawing due to its electronegativity, yet it acts as a powerful electron donor via resonance (+M effect) when its lone pairs delocalize into the aromatic

This dual nature fundamentally alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)[1]. Understanding these shifts is not merely an academic exercise; it is the cornerstone of predicting a drug candidate's pharmacokinetics, target binding affinities (via hydrogen bonding and

Frontier Molecular Orbitals (FMOs) and Charge Transfer

The energy gap between the HOMO and LUMO dictates the chemical reactivity and optical polarizability of the molecule. A narrower HOMO-LUMO gap indicates enhanced intramolecular charge transfer (ICT)[2]. In phenoxyanilines, the HOMO is typically localized over the electron-rich aniline moiety, while the LUMO extends toward the ether substituent, creating a directional conduit for electron transport upon excitation[2].

Basicity (pKa) and Molecular Electrostatic Potential (MEP)

The pKa of the aniline nitrogen is highly sensitive to the regiochemistry of the ether linkage. An ortho-alkoxy group (e.g., o-anisidine) can engage in intramolecular hydrogen bonding, sterically and electronically modulating the availability of the nitrogen lone pair for protonation. Mapping the Molecular Electrostatic Potential (MEP) is essential for identifying these nucleophilic and electrophilic sites. The negative sites (areas of high electron density, colored red on MEP surfaces) localize around the ether oxygen and amine nitrogen, serving as primary hydrogen-bond acceptors and donors during drug-target interactions[2].

Quantitative Electronic Summary

To facilitate comparison across different scaffolds, the following table summarizes the representative quantum mechanical properties of key ether-linked anilines.

Table 1: Representative Electronic Properties of Selected Ether-Linked Anilines

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap ( | Primary Electronic Effect |

| o-Methoxyaniline | -5.40 | -0.85 | 4.55 | Strong +M (Oxygen), Localized HOMO |

| 2-Phenoxyaniline | -5.62 | -1.10 | 4.52 | Extended |

| 4-Phenoxyaniline | -5.55 | -1.15 | 4.40 | Para-directed resonance, high polarizability |

(Note: Values are representative approximations derived from DFT B3LYP/6-311++G(d,p) calculations utilizing solvent models[2],[1].)

Integrated Experimental and Computational Workflows

In modern application science, a protocol must be a self-validating system. Experimental synthesis must be tightly coupled with computational validation to ensure that the physical molecule behaves exactly as the in silico model predicts.

Fig 1. Synergistic experimental and computational workflow for ether-linked anilines.

Protocol 1: Synthesis via Ullmann Condensation

The synthesis of diaryl ethers, such as 2-methyl-4-(4-methylphenoxy)aniline, relies on nucleophilic aromatic substitution[3]. We utilize a copper-catalyzed Ullmann coupling because unactivated aryl halides possess prohibitively high activation barriers for direct substitution.

Causality Check: Why Copper(I) Iodide? Cu(I) coordinates with the phenoxide intermediate, facilitating an oxidative addition into the aryl-halogen bond, followed by a reductive elimination that forms the critical C-O-C ether linkage[3].

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask under a strict argon atmosphere, add 4-bromo-2-methylaniline (1.0 equiv) and 4-methylphenol (1.2 equiv)[3].

-

Catalyst & Base: Add potassium carbonate (K₂CO₃, 2.0 equiv). Reasoning: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide without causing unwanted side reactions with the sensitive amine group. Follow this with copper(I) iodide (CuI, 0.1 equiv)[3].

-

Solvent Addition: Inject anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]. Reasoning: The high dielectric constant of these polar aprotic solvents stabilizes the highly polarized transition state of the coupling reaction.

-

Reaction: Reflux the mixture at 110–120 °C for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the aryl halide is fully consumed[4].

-

Workup & Purification: Cool the reaction to room temperature, quench with distilled water, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography to isolate the pure ether-linked aniline[4].

Protocol 2: Computational Validation (DFT/TDDFT)

To validate the electronic structure and ensure the synthesized molecule matches our theoretical pharmacophore, we employ Density Functional Theory (DFT).

Causality Check: Why the B3LYP/6-311++G(d,p) level of theory? The diffuse functions (denoted by ++) are absolutely mandatory to accurately model the extended, loosely held electron clouds of the oxygen and nitrogen lone pairs[2]. Omitting diffuse functions leads to severe underestimation of the molecule's polarizability.

Step-by-Step Methodology:

-

Geometry Optimization: Build the molecule in a computational suite (e.g., Gaussian 16) and optimize the ground-state geometry using the B3LYP functional with the 6-311++G(d,p) basis set[2].

-

Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using solvents like DMSO or methanol[2]. Reasoning: Gas-phase calculations ignore dielectric stabilization, artificially inflating the HOMO-LUMO gap and leading to inaccurate dipole moments. The PCM model mimics the solvation shell the drug will experience in biological assays.

-

Excitation Analysis: Run Time-Dependent DFT (TDDFT) to simulate UV-Vis absorption spectra. Compare the theoretical

with experimental UV-Vis data obtained from Protocol 1 to confirm the accuracy of the modeled intramolecular charge transfer (ICT)[2].

Fig 2. Mechanistic pathway of electronic modulation in ether-linked anilines.

Applications in Drug Development and Materials Science

The unique electronic signature of ether-linked anilines makes them highly valuable in downstream applications. The ether linkage provides crucial conformational flexibility while acting as a potent hydrogen-bond acceptor.

In Silico Docking and Pharmacophore Mapping

The charge distribution (mapped via the MEP surface) dictates the binding affinity of the molecule within a protein's active site. For example, phenoxyaniline derivatives have been successfully docked into various protein targets, demonstrating strong binding affinities (e.g., -8.1 to -8.3 kcal/mol)[4]. These interactions are primarily driven by the

Nonlinear Optics (NLO)

Beyond pharmaceuticals, the high polarizability and asymmetric charge distribution of these molecules yield exceptional third-order nonlinear optical properties. The robust intramolecular charge transfer (ICT) from the amine/ether donors to the aromatic acceptor system makes them prime candidates for advanced photonic materials and organic semiconductors[4],[1].

Conclusion

The electronic properties of ether-linked aniline derivatives are not static traits; they are highly tunable parameters that dictate a molecule's success in biological and material environments. By combining rigorous Ullmann coupling synthesis with high-level DFT/TDDFT computational profiling, researchers can predictably modulate HOMO-LUMO gaps, pKa values, and binding affinities. This self-validating approach ensures that the molecules we design in silico perform flawlessly at the bench and in the clinic.

References

-

Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents Source: ResearchGate URL:[Link]

-

Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics Source: ACS Omega URL:[Link]

-

Chemically synthesized poly(o-methoxyaniline): Influence of counterions on the structural and electrical properties Source: TEDE - UFAM URL:[Link]

Sources

Toxicity and safety data sheet (SDS) for 2-(3-Aminophenoxy)aniline

Executive Summary & Chemical Identity

Objective: This guide provides a comprehensive toxicological and safety profile for 2-(3-Aminophenoxy)aniline (also known as 2,3'-Oxydianiline or 2,3'-ODA). As a structural isomer of the more common 3,3'- and 4,4'-oxydianilines, this compound is a critical intermediate in the synthesis of high-performance polyimides and epoxy curing agents.

Critical Safety Note: While specific toxicological data for the 2,3'-isomer is less abundant than for its 4,4'-analog, it belongs to the aromatic ether diamine class. Consequently, it must be handled with the same rigorous safety protocols as established carcinogens and sensitizers within this family. The data presented here utilizes Read-Across methodology from the well-characterized analog 3,3'-Oxydianiline (CAS 15268-07-2) to ensure a conservative and protective safety posture.

Chemical Identification Table

| Property | Detail |

| Chemical Name | 2-(3-Aminophenoxy)aniline |

| Synonyms | 2,3'-Oxydianiline; 2,3'-Diaminodiphenyl ether; 2-(3-Aminophenoxy)benzenamine |

| CAS Number (Analog) | Reference: 15268-07-2 (3,3'-isomer); Specific 2,3'-isomer CAS may vary by vendor |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Physical State | Solid (Powder or Crystals) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); Low solubility in water |

Hazard Identification (GHS Classification)

Based on structural analogs (3,3'-ODA and 4,4'-ODA) and functional group analysis.

Signal Word: DANGER

Hazard Statements (H-Codes)

| Code | Hazard Statement | Classification Category |

| H302 | Harmful if swallowed. | Acute Tox. 4 (Oral) |

| H312 | Harmful in contact with skin. | Acute Tox. 4 (Dermal) |

| H317 | May cause an allergic skin reaction.[1][2] | Skin Sens. 1 |

| H341 | Suspected of causing genetic defects.[1] | Muta. 2 |

| H350 | May cause cancer.[1][3] | Carc. 1B (Presumed) |

| H373 | May cause damage to organs (Liver, Kidneys, Blood) through prolonged or repeated exposure.[4] | STOT RE 2 |

| H411 | Toxic to aquatic life with long lasting effects.[3] | Aquatic Chronic 2 |

Precautionary Statements (P-Codes)

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Profile & Mechanism

Mechanism of Action: Aromatic Amine Toxicity

The toxicity of 2-(3-Aminophenoxy)aniline is driven by its metabolic activation in the liver. Like other aromatic amines, it undergoes N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2).

-

Methemoglobinemia: The N-hydroxylamine metabolites can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. This leads to cyanosis (blue skin) and tissue hypoxia.

-

Genotoxicity: The N-hydroxylamine intermediate can be further acetylated or sulfated to form highly reactive nitrenium ions. These electrophiles covalently bind to DNA (forming adducts), potentially initiating mutagenesis and carcinogenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway responsible for the genotoxic and cytotoxic effects of this compound.

Figure 1: Metabolic fate of aromatic amines. The red pathway represents the toxification route leading to genotoxicity and blood toxicity.

Safe Handling & Exposure Controls

Engineering Controls

-

Primary Containment: All handling of powder must occur within a certified chemical fume hood or a glove box (isolator) if the quantity exceeds 1 gram.

-

Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the fine powder.

-

Ventilation: Ensure hood face velocity is maintained between 80–100 fpm (0.4–0.5 m/s) .

Personal Protective Equipment (PPE) Matrix

Selection of PPE should be based on a risk assessment of the specific task.

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double gloved) | Good resistance to incidental splash. Change every 30 mins. |

| Gloves (Immersion) | Butyl Rubber or Silver Shield™ | Required if dissolving in solvents like DMF or DMSO. |

| Respiratory | N95 / P100 (Particulate) | Minimum for powder handling outside an isolator. |

| Full Face | PAPR with ABEK-P3 Cartridges | Required for spill cleanup or large-scale synthesis (>100g). |

| Body | Tyvek® Lab Coat / Coverall | Prevents contamination of street clothes; disposable is preferred. |

PPE Decision Logic

Figure 2: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.

Emergency Procedures

First Aid Protocols

-

Inhalation: Remove victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen.[5] Alert medical personnel to potential methemoglobinemia.

-

Skin Contact: Immediately wash with soap and copious water for at least 15 minutes. Do not use alcohol (may enhance absorption). Remove contaminated clothing.[5]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek urgent ophthalmological care.

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Spill Cleanup (Solid)

-

Evacuate the immediate area.

-

Don PPE: Double nitrile gloves, Tyvek suit, and P100 respirator.

-

Containment: Cover spill with damp paper towels to prevent dust dispersion.

-

Cleanup: Scoop material into a hazardous waste container. Wipe area with a soap/water solution, followed by a solvent wipe (ethanol) to ensure residue removal.

-

Disposal: Incineration is the preferred method for aromatic amines.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine groups are susceptible to oxidation, turning the compound dark brown/black upon air exposure.

-

Light: Protect from light (amber vials or foil-wrapped).

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and anhydrides.

References

-

PubChem. 3,3'-Oxydianiline (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA. Registration Dossier - 3,3'-oxydianiline.[6] European Chemicals Agency.[6][2] Available at: [Link]

-

NTP (National Toxicology Program). Report on Carcinogens, Aromatic Amines. U.S. Department of Health and Human Services. Available at: [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 3-(4-Aminophenoxy)aniline | C12H12N2O | CID 75871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. echemi.com [echemi.com]

- 6. 3,3'-Oxydianiline | C12H12N2O | CID 167270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: History and Development of Phenoxy Aniline Synthesis

This guide details the historical evolution, mechanistic underpinnings, and validated experimental protocols for the synthesis of 4-phenoxyaniline (CAS: 139-59-3) . This compound is a critical pharmacophore in medicinal chemistry, most notably serving as the primary aromatic scaffold for the Bruton’s tyrosine kinase (BTK) inhibitor Ibrutinib .

Executive Summary & Strategic Importance

4-Phenoxyaniline represents a classic "privileged structure" in drug discovery. Its diaryl ether linkage provides a flexible yet lipophilic spacer that allows terminal amine functionality to engage in hydrogen bonding or further derivatization (e.g., acrylamide formation in covalent inhibitors).

Historically, synthesis was plagued by harsh conditions and poor atom economy. Today, the field has bifurcated into two dominant streams:

-

Commodity Scale: Classical SNAr (Nucleophilic Aromatic Substitution) remains the workhorse for simple 4-phenoxyaniline due to cost-efficiency.

-

Discovery Scale: Buchwald-Hartwig and Chan-Lam couplings allow for highly functionalized derivatives where SNAr fails.

Historical Evolution: From Copper Bronze to Palladium

The synthesis of diaryl ethers has evolved through three distinct eras.

| Era | Methodology | Key Reagents | Limitations |

| 1900s - 1950s | Classical Ullmann | Aryl halide, Phenol, Cu powder, >200°C | Stoichiometric copper, extreme heat, poor tolerance of sensitive groups. |

| 1950s - 1990s | Industrial SNAr | 4-Chloronitrobenzene, Phenol, KOH/K₂CO₃ | Requires strong Electron Withdrawing Groups (EWG); limited substrate scope. |

| 1990s - Present | Modern Catalysis | Pd(OAc)₂/Ligands (Buchwald) or Cu(I)/Ligands (Modified Ullmann) | High cost of Pd; requires specific ligands (e.g., BippyPhos) for ethers. |

Mechanistic Deep Dive

Understanding the mechanism is vital for troubleshooting low yields. We will analyze the two primary pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred route for synthesizing 4-phenoxyaniline because the nitro group in the starting material (4-chloronitrobenzene) is a perfect activating group.

Mechanism:

-

Attack: Phenoxide anion attacks the carbon bearing the chlorine.

-

Meisenheimer Complex: The ring accepts the negative charge, stabilized by the para-nitro group.

-

Elimination: Chloride is expelled, restoring aromaticity.

Figure 1: The addition-elimination mechanism of SNAr. The stability of the Meisenheimer complex determines the reaction rate.

Pathway B: Modern Ullmann-Type Coupling

When the starting material lacks an activating nitro group (e.g., synthesizing 4-phenoxyaniline from 4-bromoaniline directly, though rare), metal catalysis is required.

Figure 2: Simplified catalytic cycle for Copper-catalyzed ether synthesis. Ligand choice is critical to lower the activation energy.

Validated Experimental Protocols

Note: These protocols are designed to be self-validating. If the intermediate 4-phenoxynitrobenzene does not precipitate as a solid in Step 1, the reaction has failed or is incomplete.

Protocol A: The "Gold Standard" Industrial Route (Two-Step)

This route uses cheap commodity chemicals and avoids expensive noble metals.

Step 1: Synthesis of 4-Phenoxynitrobenzene

-

Reagents: 4-Chloronitrobenzene (1.0 equiv), Phenol (1.1 equiv), Potassium Carbonate (1.5 equiv).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions: 100–120°C, 4–6 hours.

Procedure:

-

Charge a round-bottom flask with 4-chloronitrobenzene (15.7 g, 100 mmol) and phenol (10.3 g, 110 mmol).

-

Add DMF (100 mL) followed by anhydrous K₂CO₃ (20.7 g, 150 mmol).

-

Heat to 110°C under nitrogen. Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (Rf ~0.6) should disappear, replaced by the ether (Rf ~0.5).

-

Workup (Self-Validation Point): Pour the hot reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product must precipitate as a yellow/off-white solid.

-

Filter, wash with water, and dry.[1]

-

Expected Yield: 90–95%.

-

Melting Point: 54–56°C.

-

Step 2: Reduction to 4-Phenoxyaniline

-

Reagents: 4-Phenoxynitrobenzene (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1 atm).

-

Solvent: Methanol or Ethanol.

Procedure:

-

Dissolve the nitro intermediate (10 g) in Methanol (100 mL).

-

Add 10% Pd/C (0.5 g) carefully (catalyst is pyrophoric; add under inert gas).

-

Purge with H₂ and stir at Room Temperature (RT) for 3–5 hours.

-

Validation: The yellow color of the nitro compound solution will fade to colorless/pale pink.

-

Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Expected Yield: >95%.[2]

-

Appearance: White to pale brown crystalline solid.

-

Melting Point: 82–84°C.

-

Troubleshooting & Optimization

Common failure modes and scientific remediations:

| Observation | Root Cause | Remediation |

| Step 1: Low Yield / No Precipitate | Wet solvent or old K₂CO₃. Water kills the phenoxide nucleophile. | Use anhydrous DMF and freshly ground/dried K₂CO₃. |

| Step 1: Dark/Black Mixture | Excessive temperature (>140°C) causing decomposition. | Maintain T < 120°C. Ensure N₂ atmosphere to prevent oxidation of phenol. |

| Step 2: Incomplete Reduction | Catalyst poisoning (Sulphur from reagents) or poor H₂ mass transfer. | Wash the nitro intermediate thoroughly to remove sulfur/salts. Increase stirring speed. |

| Product is Purple/Brown | Oxidation of the aniline amine group by air. | Store 4-phenoxyaniline under Argon in the dark. Recrystallize from Ethanol/Water. |

References

-

Ullmann, F. (1903).[3] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.

-

Shelke, G. M., et al. (2022). Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles. ChemistrySelect.

-

PubChem Database. (n.d.). 4-Phenoxyaniline Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[4] Catalytic Reduction of 4-Nitrodiphenylamine Protocols.

Sources

Advanced Applications of 2-(3-Aminophenoxy)aniline in Next-Generation Polymer Architectures: A Technical Guide

Executive Summary

As an Application Scientist bridging the gap between molecular design and macroscopic material performance, I frequently encounter the limitations of highly symmetric monomers in advanced polymer synthesis. 2-(3-Aminophenoxy)aniline —frequently referred to in the literature as 2,3'-oxydianiline or 2,3'-ODA—is a highly specialized asymmetric diamine. Unlike ubiquitous symmetric diamines (e.g., 4,4'-ODA), this molecule features an ether linkage combined with an ortho-meta substitution pattern. This unique structural motif disrupts polymer chain packing, making it a critical building block for synthesizing Colorless Polyimides (CPIs), advanced epoxy composites, and highly permeable gas separation membranes.

This whitepaper deconstructs the physical chemistry of 2-(3-Aminophenoxy)aniline, outlines its core applications, and provides a self-validating experimental protocol for researchers and materials scientists.

Mechanistic Grounding: The Physics of Asymmetry

To understand the utility of 2-(3-Aminophenoxy)aniline, we must first examine the causality of its molecular asymmetry.

In standard polyimide synthesis, symmetric diamines form rigid, linear polymer backbones. These backbones pack tightly, facilitating intense

By utilizing 2-(3-Aminophenoxy)aniline, we engineer a deliberate disruption:

-

Steric Hindrance: The ortho (2-position) linkage forces a severe kink in the polymer chain.

-

Periodicity Disruption: The meta (3-position) linkage prevents the polymer chains from aligning symmetrically.

-

Flexibility: The ether oxygen (-O-) acts as a swivel joint, lowering the rotational energy barrier.

The Resulting Causality: This engineered asymmetry increases the Fractional Free Volume (FFV) between polymer chains. The increased intermolecular distance exponentially decreases CTC formation, yielding optically clear, highly soluble polymers that remain melt-processable[1].

Mechanistic pathway from molecular asymmetry to macroscopic material properties.

Core Applications in Advanced Materials

Colorless Polyimides (CPIs) for Optoelectronics

The primary driver for 2-(3-Aminophenoxy)aniline adoption is the flexible display market (e.g., foldable OLED screens). Traditional polyimides are too dark for optical applications. By suppressing the CTC, polyimides derived from this diamine achieve >85% transmittance in the visible spectrum while maintaining a Glass Transition Temperature (

Advanced Epoxy Curing Agents for Aerospace

In the realm of advanced composites, this diamine serves as a critical hardener in epoxy resin compositions. The asymmetric ether structure improves the toughness and impact resistance of the cured epoxy network compared to rigid curing agents like DDS (diaminodiphenyl sulfone), yielding carbon fiber-reinforced materials with superior tensile and compression strengths[2]. The asymmetric amines modulate the curing kinetics, preventing premature vitrification during the molding of thick composite parts.

Viscosity Modulation in Polymer Varnishes

The incorporation of asymmetric diamines like 2-(3-Aminophenoxy)aniline is a proven strategy for controlling the viscosity of polyamide acid solutions. Its unique solubility profile allows manufacturers to achieve high-solid-content varnishes without excessive viscosity buildup, which is crucial for industrial coating processes and wire enameling[3].

Quantitative Property Analysis

To illustrate the macroscopic impact of this monomer, the following table compares a standard Kapton-type polyimide against a CPI synthesized using 2-(3-Aminophenoxy)aniline.

| Property | 4,4'-ODA based PI (Reference) | 2-(3-Aminophenoxy)aniline based PI | Causality / Mechanism |

| Optical Transmittance (450 nm) | < 10% (Dark Yellow/Brown) | > 85% (Colorless/Transparent) | Severe steric hindrance suppresses CTC formation. |

| Glass Transition Temp ( | > 350°C | 260°C - 280°C | Ether linkage and meta-substitution increase chain flexibility. |

| Solubility (in DMAc/NMP) | Insoluble | Highly Soluble (>20 wt%) | Disrupted chain packing prevents solvent exclusion. |

| Melt Processability | Infusible | Processable | Lowered |

Self-Validating Experimental Protocol: CPI Synthesis

The following protocol details the synthesis of a highly transparent, soluble polyimide utilizing 2-(3-Aminophenoxy)aniline and 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). Every step includes a validation checkpoint to ensure scientific integrity and reproducibility.

Step 1: Monomer Purification

-

Action: Sublimate 2-(3-Aminophenoxy)aniline under high vacuum (

Torr) at 140°C. -

Causality: Trace oxidation of the aniline ring forms quinoid impurities that absorb heavily in the blue spectrum. Removing these is non-negotiable for colorless films.

-

Validation Checkpoint: The purified monomer must appear as stark white crystals. Any yellow tint indicates residual oxidation, requiring re-sublimation.

Step 2: Polyamic Acid (PAA) Polycondensation

-

Action: In a flame-dried, nitrogen-purged flask, dissolve 10.0 mmol of purified diamine in anhydrous DMAc. Cool to 0-5°C. Slowly add 10.0 mmol of 6FDA in portions over 2 hours. Stir for 24 hours to yield a viscous PAA varnish.

-

Causality: The low temperature prevents premature, localized imidization and suppresses side reactions (e.g., amine oxidation or anhydride hydrolysis), ensuring high molecular weight.

-

Validation Checkpoint: Measure the inherent viscosity (

) of a 0.5 g/dL solution at 25°C. A value

Step 3: Ambient-Temperature Chemical Imidization

-

Action: To the PAA solution, add an excess of acetic anhydride (dehydrating agent) and pyridine (catalyst) at a molar ratio of 1:4:4 (PAA:Ac2O:Py). Stir at room temperature for 24 hours.

-

Causality: Thermal imidization (heating to 300°C) induces thermal oxidation and chain aggregation, destroying optical clarity. Chemical imidization kinetically traps the polymer in a less aggregated state, preserving transparency.

-

Validation Checkpoint: Precipitate a small aliquot into methanol. Perform FT-IR spectroscopy on the dried powder. The disappearance of the amide carbonyl band (~1650 cm⁻¹) and the appearance of imide characteristic bands (1780, 1720, 1370 cm⁻¹) validates complete ring closure.

Step 4: Precipitation and Film Casting

-

Action: Precipitate the fully imidized solution into vigorously stirred methanol. Filter, wash, and dry the white fibrous polymer under vacuum at 100°C for 12 hours. Re-dissolve in cyclopentanone to form a 15 wt% varnish, spin-coat onto a glass substrate, and bake step-wise up to 200°C.

-

Causality: Isolating the polymer removes pyridine/acetic acid residues that would otherwise cause long-term degradation or discoloration of the final film.

Workflow for synthesizing highly transparent polyimide films using chemical imidization.

References

1.[1] US5268446A - Readily processable polyimide and preparation, Google Patents. 1 2.[4] WO2021171939A1 - Polyimide varnish, Google Patents. 4 3.[2] US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material, Google Patents. 2 4.[3] US3496132A - Viscosity control additives in polyamide acid solutions, Google Patents. 3

Sources

- 1. US5268446A - Readily processable polyimide and preparation process of same - Google Patents [patents.google.com]

- 2. US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material - Google Patents [patents.google.com]

- 3. US3496132A - Viscosity control additives in polyamide acid solutions - Google Patents [patents.google.com]

- 4. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Performance Organosoluble Polyimide Synthesis Using 2-(3-Aminophenoxy)aniline

Executive Summary

This application note details the synthesis protocols for high-performance polyimides (PIs) utilizing 2-(3-Aminophenoxy)aniline (also known as 2,3'-oxydianiline or 2,3'-ODA). Unlike the commoditized 4,4'-oxydianiline (4,4'-ODA), this asymmetric monomer introduces a specific ortho-catenation and meta-substitution pattern into the polymer backbone.

Key Technical Advantage: The incorporation of the ortho-ether linkage creates a significant "kink" in the polymer chain. This disrupts chain packing and crystallinity, imparting excellent organosolubility and optical transparency without drastically compromising thermal stability. This monomer is particularly valuable for developing solution-processable polyimide coatings, flexible display substrates, and gas separation membranes where standard PIs (like Kapton®) fail due to insolubility.

Monomer Chemistry & Preparation

Chemical Structure & Rationale

The monomer 2-(3-Aminophenoxy)aniline (

-

Amine A (Aniline ring, pos 1): Sterically hindered by the bulky phenoxy group at the ortho (2) position.

-

Amine B (Phenoxy ring, pos 3'): Meta-substituted relative to the ether linkage, less sterically hindered but electronically distinct.

This asymmetry is the critical quality attribute (CQA) for preventing crystallization in the final polymer.

Monomer Synthesis Workflow

Note: If not purchasing commercial high-purity grade (>99.5%), synthesis via nucleophilic aromatic substitution is required.

Reaction Pathway:

-

Nucleophilic Substitution (

): Reaction of 2-chloronitrobenzene with 3-nitrophenol (potassium salt) in a polar aprotic solvent (DMSO or DMF) at elevated temperature (140-160°C). -

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Hydrazine hydrate/FeCl3) of the intermediate 2-(3-nitrophenoxy)nitrobenzene to the diamine. -

Purification (CRITICAL): The monomer must be purified to "Polymer Grade" (white crystals, mp ~83-85°C). Impurities (mono-functional amines or residual nitro compounds) will terminate chain growth, limiting molecular weight.

-

Protocol: Recrystallization from Ethanol/Water (70:30 v/v) followed by vacuum sublimation.

-

Polymerization Protocol

We recommend a Two-Step Polyamic Acid (PAA) Method followed by Chemical Imidization . Thermal imidization is possible but often leads to insoluble films if the polymer crystallizes before full cyclization.

Materials & Equipment

-

Monomer: 2-(3-Aminophenoxy)aniline (dried in vacuo at 40°C for 12h).

-

Dianhydride: 6FDA (for transparency), BPDA (for toughness), or ODPA (for flexibility). Must be sublimed grade.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Water content < 0.05% (Karl Fischer).

-

Reactor: 3-neck flask, mechanical stirrer (overhead), nitrogen inlet/outlet, ice bath.

Step 1: Polyamic Acid (PAA) Synthesis

Goal: High molecular weight precursor formation.

-

Inert Atmosphere: Flame-dry the glassware and purge with high-purity Nitrogen (

) for 30 mins. -

Dissolution: Charge the flask with 2-(3-Aminophenoxy)aniline (10.00 mmol, 2.002 g). Add NMP to achieve a solid content of 15-20 wt%. Stir until completely dissolved.

-

Dianhydride Addition: Cool the solution to 0-5°C using an ice bath. Add the dianhydride (e.g., 6FDA, 10.00 mmol) in three equal portions over 30 minutes.

-

Why? Controlling exotherm prevents local overheating and side reactions.

-

-

Equilibration: Remove ice bath and stir at Room Temperature (25°C) for 12-24 hours.

-

Viscosity Check: The solution should become viscous and honey-like. If viscosity is low, stoichiometry may be off (check moisture).

-

Step 2: Chemical Imidization

Goal: Cyclodehydration to Polyimide (PI) without thermal degradation.

-

Reagents: Add Acetic Anhydride (dehydrating agent) and Pyridine (base catalyst) to the PAA solution.

-

Ratio: 4:4:1 molar ratio of Acetic Anhydride : Pyridine : Repeating Unit.

-

-

Reaction: Heat the mixture to 80-100°C for 4-6 hours with stirring.

-

Precipitation: Pour the viscous PI solution slowly into a high-shear blender containing Methanol or Ethanol (10x volume of PI solution).

-

Washing: Filter the fibrous precipitate. Wash repeatedly with hot methanol and water to remove residual solvent and catalyst.

-

Drying: Dry in a vacuum oven at 150°C for 12 hours.

Visualization of Synthesis Workflow

The following diagram illustrates the critical path from monomer precursors to the final polyimide film.

Caption: Figure 1: Synthetic pathway from raw precursors to soluble polyimide, highlighting the critical monomer formation steps.

Characterization & Expected Properties[1][3][6][7]

Solubility Profile

Unlike rigid rod PIs (e.g., PMDA-ODA), PIs derived from 2-(3-Aminophenoxy)aniline typically exhibit solubility in:

-

Excellent: NMP, DMAc, DMF, DMSO.

-

Poor/Insoluble: Acetone, Methanol, Water.

Thermal & Mechanical Data (Comparative)

The following table contrasts a polyimide made with our target monomer versus a standard isomer (3,3'-ODA) using the 6FDA dianhydride.

| Property | 6FDA + 2-(3-Aminophenoxy)aniline | 6FDA + 3,3'-ODA | Significance |

| Glass Transition ( | 245 - 260°C | 230 - 245°C | Ortho-hindrance increases rotational barrier, slightly raising |

| Solubility (NMP) | > 20 wt% | ~ 15 wt% | Higher solubility due to greater chain irregularity. |

| Cut-off Wavelength ( | ~ 360 nm | ~ 370 nm | Better transparency (lighter color) due to reduced CTC formation. |

| Tensile Modulus | 2.5 - 3.0 GPa | 2.2 - 2.8 GPa | Comparable mechanical strength. |

Troubleshooting Guide

-

Problem: Low viscosity PAA solution.

-

Cause: Moisture in solvent or impure monomer.

-

Fix: Redistill NMP over

; sublime monomer.

-

-

Problem: Gelation during imidization.

-

Cause: Crosslinking or too high concentration.

-

Fix: Dilute PAA to 10-12 wt% before adding imidization reagents.

-

References

- Ghosh, M. K., & Mittal, K. L. (1996). Polyimides: Fundamentals and Applications. Marcel Dekker.

-

DuPont de Nemours & Co. (1970). Viscosity control additives in polyamide acid solutions. US Patent 3,496,132A. Link (Cites 2,3'-oxydianiline as a known isomer for PI synthesis).

-

Hsiao, S. H., et al. (2013). Synthesis and characterization of new soluble polyimides. European Polymer Journal.[6][8] (General reference for asymmetric ether-diamine polymerization protocols).

- Chin, D., et al. (2005). Polyimides derived from novel asymmetric ether diamine. Journal of Polymer Science Part A: Polymer Chemistry. (Methodology for SNAr synthesis of asymmetric diamines).

Sources

- 1. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]

- 2. US9139696B1 - Aromatic diamines containing three ether-linked-benzonitrile moieties, polymers thereof, and methods of making the same - Google Patents [patents.google.com]

- 3. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]

- 4. US10400076B2 - Epoxy resin composition, prepreg, and carbon fiber-reinforced composite material - Google Patents [patents.google.com]

- 5. US3496132A - Viscosity control additives in polyamide acid solutions - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Step-by-step polymerization protocol for 2-(3-Aminophenoxy)aniline

Introduction & Strategic Rationale

This protocol details the synthesis of high-performance polyimides (PI) utilizing 2-(3-Aminophenoxy)aniline (also referred to as 2,3'-Oxydianiline or 2,3'-ODA). Unlike the commoditized 4,4'-ODA used in Kapton®, this specific isomer features an ortho-ether linkage relative to the primary amine on the first phenyl ring, and a meta-amine on the phenoxy ring.

Scientific Significance: The structural asymmetry and the "kink" introduced by the ortho-substitution provide two critical advantages for drug delivery carriers and advanced optical membranes:

-

Enhanced Solubility: The disruption of chain packing allows the resulting polyimide to be soluble in organic solvents (organosolubility), facilitating solution processing without the need for hazardous precursor handling.

-

Steric Control: The steric hindrance at the ortho-amine position creates a differential reactivity profile compared to the meta-amine. This guide leverages this reactivity difference to control molecular weight distribution during the polyamic acid (PAA) phase.

Materials & Equipment

Reagents:

-

Monomer A (Diamine): 2-(3-Aminophenoxy)aniline (Sublimed grade, >99.5% purity). Note: Purity is critical; trace isomers will disrupt the "kink" effect.

-

Monomer B (Dianhydride): 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA). Selection depends on desired transparency (6FDA) vs. chemical resistance (BPDA).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Must be anhydrous (<50 ppm water).

-

End-Capper (Optional): Phthalic Anhydride (PA) for MW control.

Equipment:

-

Double-jacketed glass reactor (100 mL - 1 L) with mechanical stirrer (anchor type).

-

Nitrogen purge system (continuous flow).

-

High-vacuum oven (programmable up to 300°C).

-

Viscometer (Ubbelohde or Brookfield).

Pre-Polymerization Considerations (Expert Insights)

The "Ortho-Effect" on Reactivity: In 2-(3-Aminophenoxy)aniline, the amine at position 2 (ortho to the phenoxy group) is sterically hindered and electronically shielded compared to the amine at position 3' (meta).

-

Risk: If dianhydride is added too quickly, the fast-reacting meta-amines will consume the dianhydride, creating high-MW oligomers early on, while ortho-amines remain unreacted. This leads to broad polydispersity (PDI) and potential gelation or low final molecular weight.

-

Control Strategy: We employ a Stepwise Stoichiometric Addition method at low temperature (0°C) to suppress the kinetic advantage of the meta-amine, forcing a more statistical distribution of linkages.

Step-by-Step Polymerization Protocol

Phase 1: Synthesis of Polyamic Acid (PAA)

Step 1: Monomer Dissolution (Inert Atmosphere)

-

Flame-dry the reactor and cool under a stream of dry Nitrogen (

). -

Charge 2-(3-Aminophenoxy)aniline (Monomer A) into the reactor.

-

Add NMP to achieve a calculated solid content of 15 wt% .

-

Calculation:

-

-

Stir at Room Temperature (25°C) until fully dissolved. The solution should be clear and amber-colored.

Step 2: Controlled Dianhydride Addition (The Critical Step)

-

Cool the reactor jacket to 0–5°C .

-

Divide the stoichiometric amount (1:1 molar ratio) of Dianhydride (Monomer B) into three portions:

-

Portion 1 (90%): Add slowly over 30 minutes. The viscosity will remain low as oligomers form.

-

Portion 2 (5%): Add after 1 hour. Viscosity will start to rise.

-

Portion 3 (5% - Adjustment): Add very slowly while monitoring torque/viscosity. Stop if the Weisenberg effect (rod climbing) becomes aggressive.

-

-

Mechanism Check: The low temperature slows the meta-amine reaction rate, allowing the ortho-amine to participate effectively in the chain extension.

Step 3: Aging and Equilibration

-

Allow the solution to warm to Room Temperature (25°C) naturally.

-

Stir for 24 hours under

.-

Why? This long equilibration allows for transamidation, ensuring a random distribution of monomer units and maximizing molecular weight (Inherent Viscosity > 0.8 dL/g).

-

Phase 2: Thermal Imidization (Cyclization)

Step 4: Film Casting

-

Filter the viscous PAA solution (approx. 50 Poise) through a 5.0 µm PTFE filter to remove gel particles.

-

Cast onto a clean glass or silicon substrate using a doctor blade (gap: 250 µm).

Step 5: Stepwise Thermal Cure

Place the substrate in a programmable oven under

-

80°C (1 hr): Solvent removal (Soft bake).

-

150°C (1 hr): Onset of imidization. Water byproduct is released.[1]

-

200°C (1 hr): Rapid imidization.

-

250°C (1 hr): Completion of cyclization.

-

300°C (1 hr): Annealing and removal of residual NMP complexes.

Quantitative Data & Characterization

Table 1: Typical Properties of 2-(3-Aminophenoxy)aniline based Polyimides (with 6FDA)

| Property | Value Range | Method | Relevance |

| Inherent Viscosity ( | 0.6 – 1.2 dL/g | 0.5 g/dL in NMP @ 30°C | Indicates MW sufficiency for tough films. |

| Glass Transition ( | 220°C – 260°C | DSC (20°C/min) | Lower than p-isomers due to ether flexibility. |

| Solubility | Soluble | NMP, DMAc, THF | Critical for solution-processing applications. |

| Cut-off Wavelength ( | 360 – 380 nm | UV-Vis | Indicates transparency (low charge transfer complex). |

Visualization of Workflow

The following diagram illustrates the kinetic control strategy required for this asymmetric monomer.

Figure 1: Kinetic control workflow for polymerizing asymmetric diamines.

Troubleshooting & Expert Tips

-

Issue: Solution turns turbid during dianhydride addition.

-

Cause: Local precipitation due to high concentration or moisture ingress.

-

Fix: Increase stirring speed immediately; ensure

flow is sufficient. If turbidity persists, the batch may have crosslinked (check monomer purity).

-

-

Issue: Film is brittle.

-

Cause: Molecular weight too low (

). -

Fix: Ensure exact 1:1 stoichiometry. Even a 1% imbalance drastically reduces MW (Carothers equation). Dry solvent over molecular sieves (4Å) before use.

-

References

-

Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link

-

Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new soluble polyimides from 2,2'-bis(3-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link

-

Chin, H. C., et al. (2019). Synthesis of Asymmetric Polyimides. (General reference for asymmetric diamine polymerization kinetics). Link

Sources

Application Note: Preparation of High-Performance Polyamides using 2-(3-Aminophenoxy)aniline

Executive Summary & Scientific Rationale

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers.

This guide details the synthesis of high-performance, organosoluble polyamides utilizing 2-(3-Aminophenoxy)aniline (2,3-APOA) . Unlike conventional symmetric diamines (e.g.,

The Structural Advantage:

The incorporation of 2,3-APOA disrupts the efficient chain packing typical of rigid-rod aramids (like Kevlar®). The ortho-catenation combined with the meta-substitution on the phenoxy ring creates a "crankshaft" geometry. This modification drastically improves solubility in organic solvents (NMP, DMAc) and lowers the melting temperature (

Methodological Choice: We utilize the Yamazaki-Higashi Phosphorylation Polycondensation .[1] This direct polycondensation method is superior to the acid chloride route for this specific monomer because:

-

Reactivity Control: It mitigates the lower nucleophilicity of the sterically hindered ortho-amine.

-

Purity: It avoids the handling of moisture-sensitive acid chlorides.

-

Molecular Weight: It consistently yields higher inherent viscosities (

) for ether-linked aromatic polyamides.

Chemical Pathway & Mechanism

The synthesis proceeds via the in situ activation of a dicarboxylic acid using triphenyl phosphite (TPP) and pyridine, forming an N-phosphonium salt intermediate which then undergoes aminolysis by the diamine.

Reaction Scheme Visualization

Caption: Figure 1. Yamazaki-Higashi phosphorylation polycondensation pathway for 2-(3-Aminophenoxy)aniline based polyamides.

Materials & Equipment Specifications

To ensure reproducibility and high molecular weight, strict adherence to reagent purity is mandatory.

| Reagent/Equipment | Grade/Specification | Critical Note (The "Why") |

| 2-(3-Aminophenoxy)aniline | >99.5% (Recrystallized) | Impurities terminate chain growth. Recrystallize from ethanol if slightly colored. |

| Dicarboxylic Acid | Polymer Grade (e.g., Terephthalic acid) | Must be dried at 120°C under vacuum for 6h prior to use to remove adsorbed water. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H₂O) | Water hydrolyzes the active phosphonium intermediate, killing the reaction. |

| Triphenyl Phosphite (TPP) | Distilled | Degrades over time. Use fresh or vacuum distilled. |

| Pyridine | Anhydrous, Dried over KOH | Acts as both solvent and acid acceptor. |

| Lithium Chloride (LiCl) | Anhydrous (Dried at 150°C) | Crucial: Solubilizes the growing polymer chain via complexation, preventing premature precipitation. |

| Calcium Chloride (CaCl₂) | Anhydrous | Alternative to LiCl; often more effective for rigid backbones. |

Experimental Protocol: Yamazaki-Higashi Method

Scale: 5.0 mmol (Adjust proportionally)

Phase 1: Reactor Setup & Monomer Dissolution

-

Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a nitrogen inlet/outlet, and a reflux condenser topped with a drying tube (CaCl₂).

-

Drying: Flame-dry the glassware under vacuum and purge with high-purity Nitrogen (3 cycles).

-

Charging:

-

Add 1.25 g of anhydrous CaCl₂ (or LiCl) and 25 mL of NMP .

-

Stir at 60°C until the salt is completely dissolved (approx. 30 mins). Note: Incomplete dissolution leads to heterogeneous polymerization and low MW.

-

-

Monomer Addition:

-

Add 5.0 mmol of Dicarboxylic Acid (e.g., 0.831 g of Terephthalic Acid).

-

Add 5.0 mmol of 2-(3-Aminophenoxy)aniline (1.001 g).

-

Add 3.0 mL of Pyridine .

-

Add 3.0 mL of Triphenyl Phosphite (TPP) .

-

Phase 2: Polycondensation[2]

-

Heating: Immerse the flask in an oil bath pre-heated to 100–110°C .

-

Reaction: Stir vigorously (300–400 rpm) under a continuous slow stream of Nitrogen.

-

Observation: The solution should darken slightly and become viscous over time. The "Weisenberg effect" (climbing the stirrer shaft) indicates high molecular weight formation.

-

-

Duration: Maintain reaction for 3 hours .

-

Expert Tip: Extending beyond 3-4 hours at this temperature often leads to gelation or degradation due to transamidation or side reactions with the phosphite.

-

Phase 3: Workup & Purification

-

Cooling: Allow the viscous solution to cool to room temperature. Dilute with 10 mL NMP if too viscous to pour.

-

Precipitation: Pour the solution slowly as a thin stream into 500 mL of vigorously stirred Methanol (or a 1:1 Methanol/Water mixture).

-

Result: The polymer will precipitate as a fibrous or powdery solid.

-

-

Washing (Critical for Purity):

-

Filter the polymer.[2]

-

Reflux the polymer in Methanol for 1 hour to remove residual Pyridine and TPP/Phenol byproducts.

-

Filter and wash with hot water (removes LiCl/CaCl₂).

-

-

Drying: Dry in a vacuum oven at 100°C for 12 hours .

Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow for the synthesis and purification of the polyamide.

Characterization & Expected Properties

The following metrics validate the success of the synthesis.

Quantitative Data Summary

| Property | Test Method | Expected Value | Interpretation |

| Inherent Viscosity ( | 0.5 g/dL in DMAc at 30°C | 0.5 – 1.2 dL/g | Indicates sufficient MW for film formation. <0.4 indicates premature termination. |

| Glass Transition ( | DSC (20°C/min) | 210 – 260°C | Lower than rigid analogs (often >300°C) due to ether flexibility and ortho linkage. |

| Decomposition ( | TGA (N₂, 20°C/min) | > 430°C | High thermal stability retained despite asymmetry. |

| Solubility | 10 mg/mL at RT | ++ Soluble | Soluble in NMP, DMAc, DMF, DMSO. Potentially soluble in THF/m-Cresol. |

Structural Validation (FTIR)

-

Amide I (C=O stretching): Sharp peak at ~1650 cm⁻¹.

-

Amide II (N-H bending): Peak at ~1540 cm⁻¹.

-

Ether Linkage (C-O-C): Characteristic band at ~1230 cm⁻¹.

-

Absence of Broad OH: Confirms removal of carboxylic acid groups and water.

Troubleshooting & "Self-Validating" Checks

-

Problem: Polymer precipitates during reaction (Phase 2).

-

Cause: Insufficient LiCl/CaCl₂ or MW became too high for the solvent power.

-

Fix: Add more LiCl (up to 5-8 wt%) or dilute with NMP. If precipitation occurs early, the polymer will be low MW (oligomers).

-

-

Problem: Low Viscosity (<0.3 dL/g).

-

Cause: Wet NMP or impure TPP.

-

Validation: Check TPP color (should be clear/colorless). If yellow, distill it. Ensure NMP is stored over molecular sieves (4Å).

-

-

Problem: Film is brittle.

-

Cause: Low MW or residual salts.

-

Fix: Ensure vigorous washing with hot water (Phase 3). Residual CaCl₂ acts as a defect site.

-

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts.[3] Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

-

Higashi, F., Ogata, S. I., & Aoki, Y. (1982). High-molecular-weight polyamides by the direct polycondensation reaction with triphenyl phosphite and lithium chloride. Journal of Polymer Science: Polymer Chemistry Edition, 20(8), 2081-2087. Link

-

Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., & Lai, J. Y. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. (Provides context on asymmetric diamines for solubility). Link

-

Hsiao, S. H., & Chin, Y. J. (1998). Preparation and properties of poly(amide-imide)s derived from 2,7-bis(4-aminophenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 36(6), 919-927. (Analogous ether-linked synthesis). Link

-

García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010). High-performance aromatic polyamides.[4] Progress in Polymer Science, 35(5), 623-686. Link

Sources

Application Note: Synthesis of Electroactive Polymers Containing 2-(3-Aminophenoxy)aniline

[1]

Executive Summary

2-(3-Aminophenoxy)aniline is a strategic asymmetric diamine monomer.[1] Unlike its symmetric counterparts (e.g., 4,4'-oxydianiline), the 2,3'-isomerism introduces significant entropy and structural irregularity into polymer backbones.[1] In the context of electroactive polymers —specifically electrochromic polyimides (EPIs) and conductive polyaniline derivatives —this monomer serves a dual purpose:

-

Solubility Enhancement: The "kinked" ether linkage disrupts chain packing, rendering high-performance polymers soluble in organic solvents (NMP, DMAc) without sacrificing thermal stability.[1]

-

Redox Modulation: When polymerized oxidatively or condensed with electroactive cores (e.g., naphthalenediimides or triphenylamines), the aniline moieties participate in reversible redox switching, enabling applications in smart windows, sensors, and drug delivery vehicles (electro-responsive release).[1]

This guide provides two distinct synthetic routes:

-

Route A: Condensation Polymerization for Electrochromic Polyimides .[1]

-

Route B: Oxidative Polymerization for Conductive Polyaniline Derivatives .

Monomer Insight & Preparation

While often commercially available as 2,3'-oxydianiline, in-house synthesis ensures high purity, which is critical for achieving high molecular weight.[1]

Synthesis of 2-(3-Aminophenoxy)aniline

Reaction Logic: Nucleophilic aromatic substitution (

-

Ether Formation: 2-Chloronitrobenzene reacts with 3-aminophenol (or 3-nitrophenol) in the presence of a base (

) to form the intermediate 2-(3-nitrophenoxy)nitrobenzene (or amino-nitro variant).[1] -

Reduction: The nitro groups are reduced to amines using Hydrazine monohydrate/Pd-C or high-pressure Hydrogen.[1]

Key Purity Indicator: Melting Point: ~84–86 °C. (Verify via DSC).[1]

Protocol A: Electroactive Polyimide Synthesis (Condensation)

Target Material: Soluble, electrochromic polyimide films.[1][2] Mechanism: Two-step polycondensation via Polyamic Acid (PAA) precursor.[1]

Materials

-

Monomer: 2-(3-Aminophenoxy)aniline (2,3'-ODA) [Dried in vacuum at 60°C for 6h].[1]

-

Dianhydride: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) [For n-type electroactivity] OR 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [For optical transparency].[1]

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm water].[1]

-

Catalyst: Isoquinoline or Pyridine/Acetic Anhydride (for chemical imidization).[1]

Step-by-Step Methodology

Step 1: Polyamic Acid (PAA) Formation [1]

-

Charge: In a 100 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 2.00 g (10 mmol) of 2-(3-Aminophenoxy)aniline in 15 mL of DMAc.

-

Cool: Submerge flask in an ice-water bath (0–5 °C).

-

Addition: Add 10 mmol of Dianhydride (stoichiometric balance is critical: 1:1 molar ratio) in 3–4 portions over 30 minutes.

-

Expert Note: Adding solid dianhydride slowly prevents local gelation and heat accumulation.[1]

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours. The solution should become viscous (honey-like).[1]

Step 2: Imidization (Cyclization) Choose ONE method based on film requirements.[1]

-

Method A: Thermal Imidization (For robust films) [1]

-

Method B: Chemical Imidization (For soluble powders) [1]

-

To the PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (20 mmol) .

-

Heat to 80–100 °C for 4–6 hours under stirring.

-

Precipitation: Pour the reaction mixture into methanol (500 mL) under vigorous stirring.

-

Filtration: Collect the fibrous polymer, wash with methanol/hot water, and dry at 100 °C under vacuum.[1]

-

Visualization: Polyimide Synthesis Workflow

Caption: Workflow for converting 2-(3-Aminophenoxy)aniline into high-performance polyimides via thermal or chemical routes.

Protocol B: Conductive Polymer Synthesis (Oxidative)

Target Material: Polyaniline-derivative (PANI-deriv) powder or coating.[1] Mechanism: Oxidative coupling via ammonium persulfate (APS).[1]

Materials

-

Monomer: 2-(3-Aminophenoxy)aniline.[1]

-

Oxidant: Ammonium Persulfate (APS).[1]

-

Dopant/Acid: 1.0 M HCl or Camphorsulfonic Acid (CSA) for organic solubility.[1]

-

Solvent: Water/Ethanol mixture (to solubilize the bulky monomer).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of monomer in 50 mL of 1.0 M HCl . (Sonication may be required due to the bulky phenoxy group).[1]

-

Cooling: Chill to 0–5 °C.

-

Oxidation: Dissolve APS (molar ratio Monomer:APS = 1:1.[1]25) in 10 mL water. Add dropwise to the monomer solution over 30 minutes.

-

Observation: Color change from clear → dark blue/green (Emeraldine Salt state).[1]

-

-

Polymerization: Stir at 0 °C for 6 hours, then let stand for 18 hours.

-

Purification: Filter the dark precipitate. Wash with 1.0 M HCl (to remove oligomers) then Acetone (to remove unreacted monomer).[1]

-

Dedoping (Optional): Treat with 0.1 M

to obtain the Emeraldine Base (blue), which is soluble in NMP.[1]

Characterization & Data Analysis

Structural Verification

| Technique | Parameter | Expected Result | Significance |

| FTIR | C=O Stretch (Imide) | 1780 cm⁻¹ (sym), 1720 cm⁻¹ (asym) | Confirms imidization; absence of amide peak at 1650 cm⁻¹.[1] |

| 1H NMR | Amide Proton | Disappearance of 10.0 ppm peak | Confirms conversion of PAA to PI.[1] |

| GPC | Molecular Weight ( | > 50,000 g/mol | Required for mechanical film stability.[1] |

Electroactive Properties (Cyclic Voltammetry)

Setup: Three-electrode cell.

-

Working Electrode: PI film coated on ITO glass.[1]

-

Counter Electrode: Platinum wire.[1]

-

Reference: Ag/AgCl.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile.

Procedure:

-

Scan range: 0.0 V to +1.5 V (for anodic oxidation).[1]

-

Scan rate: 50 mV/s.

-

Observation: Look for reversible redox couples.

-

Anodic Peak (

): Oxidation of the nitrogen center (amine to cation radical).[1] -

Color Change: The film should transition (e.g., Pale Yellow

Green

-

Visualization: Redox Mechanism & Signaling[1]

Caption: Electrochemical redox states of the aniline-based polymer backbone during cyclic voltammetry.[1]

References

-

Hsiao, S. H., & Chang, C. W. (2004).[1] Synthesis and properties of aromatic polyimides based on 2,3'-oxydianiline. Macromolecular Chemistry and Physics, 205(1), 107-115.[1] Link[1]

-

Liou, G. S., & Hsiao, S. H. (2002).[1] Preparation and characterization of electroactive polyimides with triphenylamine units. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2810-2818.[1] Link[1]

-

Yen, H. J., & Liou, G. S. (2018).[1] Recent advances in triphenylamine-based electrochromic polymers.[1][2] Polymer Chemistry, 9(22), 3001-3018.[1] Link

-

ChemicalBook. (2023).[1] 2,3'-Oxydianiline Product Properties and CAS 62602-86-2.[1] Link

Sources

- 1. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]

- 2. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N’,N’-Tetraphenyl-1,4-Phenylenediamine Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Topic: One-Pot Synthesis Methods for 2-(3-Aminophenoxy)aniline Derivatives

An Application Note and Protocol Guide for Researchers

Abstract

The 2-(3-aminophenoxy)aniline scaffold is a significant structural motif in medicinal chemistry and materials science. Traditional multi-step syntheses of these diaryl ether derivatives often suffer from high costs, significant solvent waste, and yield losses associated with the isolation and purification of intermediates. This guide provides a detailed exploration of one-pot synthesis methodologies that circumvent these challenges. We present two robust, field-proven protocols centered on a sequential Ullmann or Buchwald-Hartwig C-O cross-coupling reaction followed by an in situ nitro group reduction. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance for the efficient synthesis of 2-(3-aminophenoxy)aniline and its derivatives.

Introduction: The Strategic Advantage of One-Pot Synthesis

Diaryl ethers are a critical class of organic compounds found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The 2-(3-aminophenoxy)aniline core, in particular, presents a unique diamine structure that serves as a versatile building block for constructing complex molecular architectures. The classical approach to these molecules involves separate, distinct steps for the formation of the diaryl ether bond and the subsequent functional group manipulations, such as the reduction of nitro precursors.

A one-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers a paradigm shift in efficiency. This strategy is inherently more sustainable and economical as it eliminates the need for intermediate work-up and purification steps, thereby reducing solvent consumption, minimizing chemical waste, and often improving overall yield. This guide focuses on a one-pot sequence that first establishes the diaryl ether linkage via a nitro-substituted precursor, followed by the reduction of both nitro groups in the same reaction vessel to yield the target diamine.

Core Mechanistic Pathways: Building the Diaryl Ether Bridge

The cornerstone of the synthesis is the formation of the C-O bond to create the diaryl ether. Two premier transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a well-established and powerful method for constructing diaryl ethers, traditionally involving the coupling of an aryl halide with a phenol using a copper catalyst.[2][3] Modern iterations have seen significant improvements, moving from stoichiometric copper powder at harsh temperatures to milder, more efficient systems using catalytic amounts of soluble copper(I) salts (e.g., CuI) in the presence of a ligand.[4][5]

The reaction is typically performed in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures. The choice of base is critical; strong bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective as they deprotonate the phenol, forming the active phenoxide nucleophile required for the coupling cycle.

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Alternative

Developed more recently, the Buchwald-Hartwig amination has been extended to highly efficient C-O bond formation.[1][6] This palladium-catalyzed reaction offers an alternative with often milder conditions and a broader substrate scope compared to the classical Ullmann reaction.[6][7] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7][8]

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[7] Following coordination and deprotonation of the phenol, the resulting palladium-alkoxide complex undergoes reductive elimination to form the diaryl ether product and regenerate the active Pd(0) catalyst.[7]

The One-Pot Workflow: From Nitroarenes to Diamines

The strategic elegance of the one-pot approach lies in the seamless transition from C-O bond formation to nitro group reduction. By starting with nitro-substituted precursors (e.g., 1-chloro-2-nitrobenzene and 3-nitrophenol), the diaryl ether linkage is first constructed. The resulting 2-nitro-(3-nitrophenoxy)benzene intermediate is not isolated. Instead, a reducing agent is introduced directly into the reaction mixture to convert both nitro groups to the corresponding amines, yielding the final product.

Detailed Experimental Protocols

Safety Precaution: These protocols must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Protocol 1: One-Pot Ullmann Condensation / Nitro Reduction

This protocol leverages a copper-catalyzed C-O coupling followed by a robust tin(II) chloride reduction.

Materials:

-

1-Chloro-2-nitrobenzene

-

3-Nitrophenol

-

Copper(I) Iodide (CuI)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), concentrated

Step-by-Step Methodology:

-

Reaction Setup (C-O Coupling): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), cesium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-